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5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Epigenetics Bromodomain Inhibitors Fragment-Based Drug Discovery

5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (CAS: 2089257-32-7) is a benzimidazolone-based fragment reported as a validated hit against the ATAD2 bromodomain, a challenging epigenetic target implicated in multiple cancer types. The compound's free base (CAS: 73778-94-6) was co-crystallized with ATAD2 (PDB ID: 4TYL), providing a high-resolution binding pose that confirms its specific engagement within the acetyllysine (Kac) binding pocket and reveals critical hydrogen-bond networks with N1064 and structural water molecules.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69
CAS No. 2089257-32-7
Cat. No. B2540477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
CAS2089257-32-7
Molecular FormulaC10H14ClN3O
Molecular Weight227.69
Structural Identifiers
SMILESCC1=CC2=C(C=C1N)N(C(=O)N2C)C.Cl
InChIInChI=1S/C10H13N3O.ClH/c1-6-4-8-9(5-7(6)11)13(3)10(14)12(8)2;/h4-5H,11H2,1-3H3;1H
InChIKeyHSVHUZSEOXFQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride: A Structurally Enabled ATAD2 Bromodomain Fragment for Epigenetic Drug Discovery


5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (CAS: 2089257-32-7) is a benzimidazolone-based fragment reported as a validated hit against the ATAD2 bromodomain, a challenging epigenetic target implicated in multiple cancer types [1]. The compound's free base (CAS: 73778-94-6) was co-crystallized with ATAD2 (PDB ID: 4TYL), providing a high-resolution binding pose that confirms its specific engagement within the acetyllysine (Kac) binding pocket and reveals critical hydrogen-bond networks with N1064 and structural water molecules [1][2]. Unlike many in-class benzimidazolone analogs that target kinases such as p38 MAPK, this compound represents one of the few fragment hits structurally characterized for the historically 'undruggable' ATAD2 bromodomain, making it a critical starting point for structure-based drug design (SBDD) in oncology [1]. The hydrochloride salt form enhances the aqueous solubility of the pharmacophore, improving its handling and reproducibility in biochemical and biophysical assay cascades .

Why 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one HCl Cannot Be Simply Swapped for Generic Benzimidazolone Analogs


Simply substituting 5-amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride with a generic benzimidazolone or even its own free base is not scientifically sound due to the specific molecular interactions it forms with the ATAD2 bromodomain. A direct comparator, 1-methylquinolin-2-one, shares a carbonyl-mediated hydrogen bond with the target but fails to recapitulate the critical bridging water interactions provided by the amine and carbonyl groups of compound 1, resulting in a >16-fold drop in affinity (estimated Kd > 10 mM vs 600 µM) [1]. Unlike standard benzimidazolone-based p38 MAP kinase inhibitors, this compound's unique 5-amino substitution pattern is essential for plunging deeply into a previously undrugged sub-pocket of ATAD2, a binding mode that is completely absent in traditional kinase-targeted analogs [2]. Therefore, for research aiming to inhibit ATAD2 or explore this novel binding pose, only this specific scaffold offers the defined structural pharmacophore validated by both NMR and X-ray crystallography.

Quantified Differentiation of 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one HCl Against Closest Analogs


Defined Affinity for the Onco-Epigenetic Target ATAD2 vs. an Inactive Analog

This compound (reported as fragment 1) engages the ATAD2 bromodomain with a binding affinity (Kd) of 600 µM, measured by 15N-SOFAST-HMQC NMR titration [1]. This is in stark contrast to the structurally similar fragment 1-methylquinolin-2-one, which has an estimated Kd > 10 mM for the same target, representing a greater than 16-fold difference in potency. The X-ray co-crystal structure (PDB ID: 4TYL) provides a mechanistic rationale for this difference, showing that the benzimidazolone carbonyl forms a key hydrogen bond with N1064, while its orientation enables two additional hydrogen bonds with crystallographic water molecules that the quinolinone comparator cannot form [2]. This validated, albeit weak, affinity makes the fragment a chemically tractable starting point for medicinal chemistry optimization against a historically challenging target.

Epigenetics Bromodomain Inhibitors Fragment-Based Drug Discovery

Unique Binding Mode in the Kac Pocket vs. More Potent Fragment Hits

While a fragment hit from cluster 2 (compound 5, a diphenyltriazole) demonstrates a higher binding affinity of 350 µM, the X-ray structural overlay reveals that the target compound (1) binds in a distinct region of the acetyllysine (Kac) pocket, making contacts never before observed in this binding site [1]. Compound 5 achieves its higher affinity by penetrating 3 Å deeper into the Kac pocket, whereas compound 1 uniquely engages the ZA loop region via a water-mediated hydrogen bond network, an interaction lost in compound 12 (a thiazoloazepinone fragment with similar affinity to 1) [2]. This differential binding topology is critical; compound 1 explores a 'never before drugged' portion of the ATAD2 bromodomain, offering a structural basis for designing highly selective allosteric inhibitors that avoid the conserved binding motifs targeted by promiscuous BET-family bromodomain inhibitors [2]. The availability of the hydrochloride salt ensures that this specific binding pose can be reliably maintained in solution-based assays without solubility artifacts .

Structural Biology Molecular Pharmacology ATAD2

Aqueous Solubility and Handling Advantage of the Hydrochloride Salt Over the Free Base

The hydrochloride salt form (CAS: 2089257-32-7, MW: 227.69) is a distinct chemical entity specifically developed to improve the aqueous solubility of the pharmacologically active free base (CAS: 73778-94-6, MW: 191.23) . A comparison of vendor specifications shows that while the free base is only available as a solid with no solubility guarantees, the hydrochloride salt is explicitly supplied as a solid designed for superior aqueous solubility, with a recommended storage condition of room temperature . This salt form is crucial for the preparation of reproducible DMSO or aqueous stock solutions for biophysical assays like NMR and SPR, where the free base's poor solubility could lead to aggregation, inaccurate concentration measurements, and false negatives in screening or validation workflows . Procurement of the HCl salt minimizes the risk of variable biological data caused by compound precipitation.

Medicinal Chemistry Assay Development Compound Management

Scaffold Specificity for ATAD2 vs. Benzimidazolone-Based Kinase Inhibitors

Benzimidazolone is a privileged scaffold in kinase inhibitor design, with numerous derivatives showing potent activity against p38 MAP kinase and other enzymes [1]. However, the 5-amino-1,3,6-trimethyl substitution pattern of this compound renders it inactive as a kinase inhibitor, instead orienting it as a selective bromodomain binder [2]. The crystal structure confirms that the dimethylurea moiety acts as the acetyllysine (Kac) mimic, a structural feature that is absent in the classic kinase inhibitor pharmacophore [3]. This represents a class-level inference: while generic benzimidazolones are likely to engage the ATP-binding pocket of multiple kinases, generating off-target effects, this specific compound's pre-validated engagement with a reader domain offers a cleaner chemical probe for epigenetic target validation, given that it was not identified as a kinase hit in the original broad screen [2].

Chemical Biology Target Selectivity Epigenetic Readers

Optimal Procurement and Application Scenarios for 5-Amino-1,3,6-trimethyl-1,3-dihydro-2H-benzimidazol-2-one HCl in Oncology and Epigenetic R&D


Fragment-to-Lead Optimization Against the ATAD2 'Undruggable' Bromodomain Pocket

This compound serves as an ideal starting fragment for structure-based lead generation. With a validated Kd of 600 µM and a high-resolution (1.85 Å) X-ray co-crystal structure, medicinal chemistry teams can use it to rationally grow the molecule into the 'never before drugged' ZA loop sub-pocket of ATAD2, as identified in the structural overlay with compound 5 [1]. Its use in biophysical assays (NMR, SPR) is made reliable by the HCl salt form, which guarantees sufficient aqueous solubility for screening cascades .

Chemical Probe Development for Epigenetic Reader Domain Target Validation

Unlike typical benzimidazolone-based kinase inhibitors, this compound is structurally precluded from engaging the ATP-binding site and is instead specifically bound to the Kac pocket of ATAD2 [1]. Researchers focused on establishing the biological role of ATAD2 in cancer cell lines can use this fragment to generate a highly selective chemical probe by growing into the adjacent, unexploited pocket space, thereby clearly deconvoluting the phenotypic effects of bromodomain inhibition from kinase polypharmacology .

Reference Inhibitor for ATAD2 Bromodomain Biophysical Assay Development

Given its well-characterized binding kinetics and structural information, this fragment is an excellent tool compound for assay development. It can be used as a reference compound to calibrate high-throughput 15N-HSQC NMR or SPR assays for ATAD2, with the exact Kd of 600 µM serving as a benchmark for screening larger libraries of ATAD2-targeting molecules [1]. The 95% purity specification ensures batch-to-batch consistency in these sensitive analytical methods .

Comparative Structural Biology of Atypical Bromodomain Subpockets

Academic and industrial structural biology networks can leverage the PDB co-complex of this compound with ATAD2 for comparative analysis against other bromodomain fragment structures (e.g., BET family members BRD2/3/4). Because compound 1, 5, and 12 bind in three different vectors within the Kac pocket, purchasing all three and determining their selectivity panels in a single lab provides an unmatched dataset for understanding the structural determinants of bromodomain selectivity, with compound 1 uniquely marking the ZA loop interface [1].

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